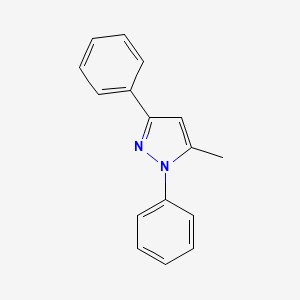
5-methyl-1,3-diphenyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-1,3-diphenyl-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. Pyrazoles are often used as scaffolds in the development of pharmaceuticals due to their diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole typically involves the condensation of 1,3-diketones with arylhydrazines. One common method is the reaction of 1,3-diphenylpropane-1,3-dione with methylhydrazine under reflux conditions in an appropriate solvent such as ethanol or acetic acid . The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs .
化学反応の分析
Types of Reactions:
Oxidation: 5-methyl-1,3-diphenyl-1H-pyrazole can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of pyrazole-4,5-diones.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of dihydropyrazoles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Pyrazole-4,5-diones.
Reduction: Dihydropyrazoles.
Substitution: Halogenated, nitrated, or sulfonated pyrazoles.
科学的研究の応用
Chemistry: 5-methyl-1,3-diphenyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity and stability make it a valuable intermediate in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development .
Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of 5-methyl-1,3-diphenyl-1H-pyrazole and its derivatives often involves interaction with specific enzymes or receptors in biological systems. For example, some derivatives inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. The compound can also interact with DNA or proteins, disrupting cellular processes and leading to antimicrobial or anticancer activities .
類似化合物との比較
1,3-diphenyl-1H-pyrazole: Lacks the methyl group at position 5.
3-methyl-1-phenyl-1H-pyrazole: Has a methyl group at position 3 instead of 5.
5-phenyl-1H-pyrazole: Lacks the second phenyl group at position 3.
Uniqueness: 5-methyl-1,3-diphenyl-1H-pyrazole is unique due to the presence of both phenyl groups and the methyl group at position 5. This specific substitution pattern influences its reactivity and biological activity, making it distinct from other pyrazole derivatives .
特性
CAS番号 |
7188-89-8 |
|---|---|
分子式 |
C16H14N2 |
分子量 |
234.29 g/mol |
IUPAC名 |
5-methyl-1,3-diphenylpyrazole |
InChI |
InChI=1S/C16H14N2/c1-13-12-16(14-8-4-2-5-9-14)17-18(13)15-10-6-3-7-11-15/h2-12H,1H3 |
InChIキー |
CJYSHDBQTCHBTF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


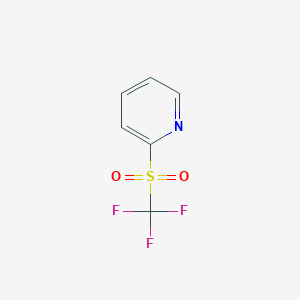
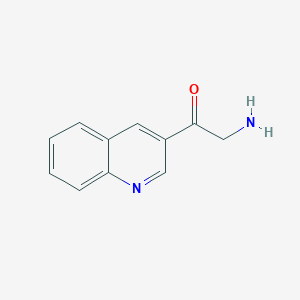
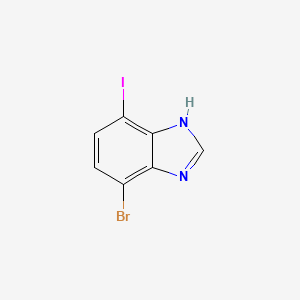
![7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B15203328.png)



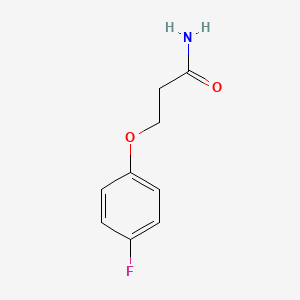
![5-Methoxythiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B15203368.png)
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15203373.png)
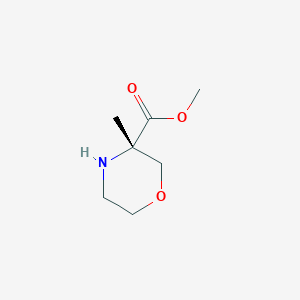
![8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203385.png)

![4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203404.png)
